molecular formula C12H15F2NO B5152966 [1-[(2,4-Difluorophenyl)methyl]pyrrolidin-2-yl]methanol

[1-[(2,4-Difluorophenyl)methyl]pyrrolidin-2-yl]methanol

Cat. No.: B5152966
M. Wt: 227.25 g/mol
InChI Key: SFMPNBAKYNPUBJ-UHFFFAOYSA-N
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Description

[1-[(2,4-Difluorophenyl)methyl]pyrrolidin-2-yl]methanol is a chemical compound that features a pyrrolidine ring substituted with a difluorophenyl group and a hydroxymethyl group

Properties

IUPAC Name

[1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-10-4-3-9(12(14)6-10)7-15-5-1-2-11(15)8-16/h3-4,6,11,16H,1-2,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMPNBAKYNPUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=C(C=C(C=C2)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2,4-Difluorophenyl)methyl]pyrrolidin-2-yl]methanol typically involves the reaction of 2,4-difluorobenzyl chloride with pyrrolidine, followed by reduction to introduce the hydroxymethyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the difluorophenyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrrolidine ring can participate in substitution reactions, where the hydrogen atoms can be replaced by various substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives, substituted pyrrolidines.

Scientific Research Applications

[1-[(2,4-Difluorophenyl)methyl]pyrrolidin-2-yl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-[(2,4-Difluorophenyl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity to these targets, while the pyrrolidine ring can modulate its pharmacokinetic properties. The hydroxymethyl group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    Difluorophenyl derivatives: Compounds containing the difluorophenyl group, which can exhibit similar chemical properties.

Uniqueness: [1-[(2,4-Difluorophenyl)methyl]pyrrolidin-2-yl]methanol is unique due to the combination of the difluorophenyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination can result in enhanced stability, binding affinity, and potential therapeutic effects compared to other similar compounds.

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